2-[(4-chlorophenyl)sulfonyl]-4-(2-furoyloxy)phenyl 2-furoate
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Overview
Description
2-[(4-chlorophenyl)sulfonyl]-4-(2-furoyloxy)phenyl 2-furoate is an organic compound with the molecular formula C22H13ClO8S and a molecular weight of 472.9 g/mol. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and two furoate groups attached to a phenylene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-4-(2-furoyloxy)phenyl 2-furoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-phenylenediamine, followed by esterification with furoic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfonyl]-4-(2-furoyloxy)phenyl 2-furoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]-4-(2-furoyloxy)phenyl 2-furoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-4-(2-furoyloxy)phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The furoate groups may also play a role in binding to biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorophenyl)sulfonyl]-4-(2-furoyloxy)phenyl 2-furoate include:
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have similar structural features and are studied for their biological activities.
4-[(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: This compound shares the chlorophenyl and sulfonyl groups and is used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H13ClO8S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)sulfonyl-4-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H13ClO8S/c23-14-5-8-16(9-6-14)32(26,27)20-13-15(30-21(24)18-3-1-11-28-18)7-10-17(20)31-22(25)19-4-2-12-29-19/h1-13H |
InChI Key |
JYEQWUYFZAEKMC-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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